molecular formula C7H11NO4 B048366 (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid CAS No. 111900-32-4

(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid

Cat. No. B048366
M. Wt: 173.17 g/mol
InChI Key: YFYNOWXBIBKGHB-FBCQKBJTSA-N
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Description

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid is a compound characterized for its potency, efficacy, and selectivity at metabotropic excitatory amino acid receptors. It has shown to stimulate phosphoinositide hydrolysis in the neonatal and adult rat hippocampus with full efficacy, indicating its high potency relative to other compounds like (+/-)-trans-ACPD (Schoepp, Johnson, True, & Monn, 1991).

Synthesis Analysis

The stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid has been achieved through various methods. One approach involves the chiral quaternary center construction by C–H insertion of alkylidenecarbene, generated from the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone (Ohira, Akiyama, Kamihara, Isoda, & Kuboki, 2002). Another method includes hydrolysis followed by Curtius rearrangement to achieve high diastereofacial selectivity (Ma, Ma, & Dai, 1997).

Molecular Structure Analysis

Molecular structure analysis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid reveals its efficacy as a selective and efficacious agonist at metabotropic excitatory amino acid receptors. The structural specificity of the compound contributes to its high potency and selectivity, as demonstrated through comparisons with its isomers and related compounds in various studies.

Chemical Reactions and Properties

The chemical reactivity of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid involves its role as an agonist at metabotropic glutamate receptors, indicating its selectivity and potential in pharmacological applications. It has been used to potentiate synaptic transmission in rat hippocampal slices in combination with arachidonic acid, highlighting its significance in neurochemical pathways (Collins & Davies, 1993).

Scientific Research Applications

  • Characterization of Glutamate Receptor Binding Sites : This compound is used to characterize optimal ionic conditions, distribution, and ontogeny of glutamate receptor binding sites in rat brains (Wright, McDonald, & Schoepp, 1994).

  • Interaction with Noradrenaline : It enhances the action of noradrenaline on cyclic AMP accumulation in rat brain cortical slices but inhibits it in primary glial cell cultures (Pilc, Legutko, Frankiewicz, & Czyrak, 1995).

  • Agonist of Metabotropic Glutamate Receptors : It acts as a selective agonist of metabotropic glutamate receptors (Ma, Ma, & Dai, 1997).

  • Potentiation of Synaptic Transmission : Co-administration with arachidonic acid potentiates synaptic transmission in rat hippocampal slices (Collins & Davies, 1993).

  • Seizure Suppression : Injections into kindled rats can markedly suppress kindled seizures (Suzuki, Iwata, Osonoe, & Mori, 1995).

  • Interaction with Dopaminergic System : Intrastriatal injection induces contralateral turning, suggesting interaction between metabotropic EAA receptor and dopaminergic system in the striatum (Sacaan, Bymaster, & Schoepp, 1992).

  • Stimulation of Brain Phosphoinositide Hydrolysis : It is a selective and efficacious agonist at metabotropic excitatory amino acid receptors, stimulating brain phosphoinositide hydrolysis (Schoepp, Johnson, True, & Monn, 1991).

  • Regulation of Ionotropic Glutamate Responses : Potentiates ionotropic glutamate responses in the spinal cord (Bleakman, Rusin, Chard, Glaum, & Miller, 1992).

  • Induction of Burst Firing in Neurons : Induces burst firing in rat dorsolateral septal nucleus neurons, mediated by a native pertussis toxin-sensitive metabotropic receptor (Zheng & Gallagher, 1995).

  • Potentiation in Hippocampal CA1 Region : Dose-dependently induces slow-onset potentiation in the rat hippocampal CA1 region in vivo (Manahan‐Vaughan & Reymann, 1995).

  • Effect on Cerebellar Purkinje Cells : Increases the rate of action potential firing in rat cerebellar Purkinje cells (Lingenhöhl, Knöpfel, & Olpe, 1993).

  • Protection of Synaptic Transmission from Hypoxia : Protects synaptic transmission from hypoxia in hippocampal slices (Opitz & Reymann, 1993).

Safety And Hazards

“(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on “(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid” could involve further exploration of its reactivity towards dioxygen , as well as its potential applications in the field of biocatalysis .

properties

IUPAC Name

(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYNOWXBIBKGHB-FBCQKBJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920608
Record name 1-Aminocyclopentane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid

CAS RN

111900-32-4
Record name ACPD
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111900-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-1,3-dicarboxycyclopentane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aminocyclopentane-1,3-dicarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1s-cis)-1-Amino-1,3-cyclopentanedicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DD Schoepp, BG Johnson… - Journal of …, 1996 - Wiley Online Library
A pharmacological approach was used to investigate the cellular mechanism and metabotropic glutamate receptor (mGluR) subtypes that mediate stimulation of basal cyclic AMP (cAMP) formation in slices of the neonatal rat hippocampus.(1S, 3R)‐1‐Aminocyclopentane‐1, 3‐dicarboxylic acid (1S, 3R‐ACPD), which is an agonist for phosphoinositide‐coupled and inhibitory‐coupled cAMP‐linked mGluRs in cloned and in situ preparations, produced prominent stimulations of basal cAMP levels (five‐to 10‐fold) …
Number of citations: 55 onlinelibrary.wiley.com
GJ Birrell, MP Gordon, FW Marcoux - Neuropharmacology, 1993 - Elsevier
Abstract The effects of (1S, 3R)-ACPD, a selective metabotropic glutamate receptor agonist, on NMDA-induced 45 Ca 2+ accumulation and delayed neuronal cell death were determined using primary cerebrocortical cultures. Exposure to (1S, 3R)-ACPD alone, although causing small increases in 45 Ca 2+ accumulation, was not neurotoxic. The presence of (1S, 3R)-ACPD during exposure to NMDA attenuated the resulting sustained accumulation of 45 Ca 2+ and delayed neuronal cell death. Reductions in sustained Ca 2+ …
Number of citations: 28 www.sciencedirect.com

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